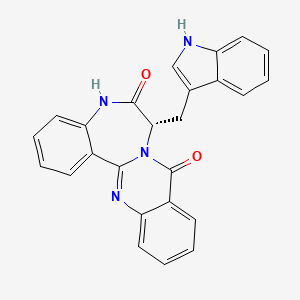

Asperlicin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Asperlicin D is a cholecystokinin antagonist.

科学的研究の応用

Cholecystokinin Antagonism

Asperlicin D is primarily recognized for its role as a cholecystokinin (CCK) antagonist. CCK is a hormone that stimulates gallbladder contraction and pancreatic enzyme secretion. This compound has been shown to effectively inhibit CCK-induced gallbladder contractions and pancreatic enzyme release, making it a valuable tool in studying pancreatic functions and disorders .

- Inhibition Potency : this compound exhibits a significantly higher potency compared to other CCK antagonists, such as proglumide, with an effective inhibitory concentration of approximately 10−9 mmol/L .

Potential Therapeutic Uses

Given its antagonistic effects on CCK receptors, this compound may have therapeutic implications in various conditions:

- Pancreatitis : The inhibition of CCK can potentially alleviate symptoms associated with pancreatitis by reducing excessive enzyme secretion.

- Pancreatic Cancer : Research suggests that targeting CCK receptors may provide a novel approach to treating pancreatic cancer, where CCK signaling is often dysregulated .

- Gastrointestinal Disorders : As a CCK antagonist, this compound may be beneficial in managing gastrointestinal motility disorders by modulating gallbladder and pancreatic activities.

Synthesis and Case Studies

The synthesis of this compound has been achieved through various methods, including cyclodehydration of linear peptides. A notable method involves using Staudinger intermediates to facilitate the formation of the quinazolino[3,2-d][1,4]benzodiazepine structure characteristic of this compound .

Case Study Highlights

- A study demonstrated the synthesis of this compound with yields ranging from 22% to 52% using different reaction conditions involving phosphorane intermediates .

- Another investigation highlighted its significant effects on pancreatic enzyme secretion in vitro, establishing its potential as an investigational tool for further research into pancreatic physiology and pathology .

化学反応の分析

Aza-Wittig Cyclization Approach

An alternative method employs Staudinger/aza-Wittig reactions to construct the quinazolino ring:

-

Step 1 : Acylation of tryptophan derivatives with 2-azidobenzoyl chloride to form azido intermediate 23 .

-

Step 2 : Treatment with Ph₃P or Bu₃P generates a phosphorane intermediate, enabling tandem aza-Wittig cyclization and dehydration .

| Parameter | Details |

|---|---|

| Yield | 30–52% (optimized with Bu₃P in mesitylene) |

| Key Reagents | Triphenylphosphine (Ph₃P), tributylphosphine (Bu₃P) |

| Solvent | Mesitylene |

| Temperature | 150°C |

Advantage : Avoids harsh acidic conditions, offering improved functional group compatibility .

Comparative Analysis of Synthetic Methods

Key Reaction Intermediates and Byproducts

-

Intermediate 14 : Linear tripeptide with free amine and ester groups, pivotal for cyclodehydration .

-

Byproduct 25 : Hydrolyzed azide derivative observed during aza-Wittig reactions .

-

Asperlicin C : Kinetic byproduct in enzymatic synthesis due to conformational preferences .

Challenges and Optimization

特性

CAS番号 |

93413-07-1 |

|---|---|

分子式 |

C25H18N4O2 |

分子量 |

406.4 g/mol |

IUPAC名 |

(7S)-7-(1H-indol-3-ylmethyl)-5,7-dihydroquinazolino[3,2-d][1,4]benzodiazepine-6,9-dione |

InChI |

InChI=1S/C25H18N4O2/c30-24-22(13-15-14-26-19-10-4-1-7-16(15)19)29-23(17-8-2-5-11-20(17)28-24)27-21-12-6-3-9-18(21)25(29)31/h1-12,14,22,26H,13H2,(H,28,30)/t22-/m0/s1 |

InChIキー |

FPMPIGZORJWWJX-QFIPXVFZSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |

異性体SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Asperlicin D; AsperlicinD; Asperlicin-D; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。